1-(2-Cyclopropoxypyridin-4-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-cyclopropyloxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H11NO2/c1-7(12)8-4-5-11-10(6-8)13-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChI Key |
BUXJWPPWQFEVLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)OC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Cyclopropoxypyridin 4 Yl Ethanone
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 1-(2-cyclopropoxypyridin-4-yl)ethanone suggests a primary disconnection at the C-O bond of the cyclopropoxy ether. This leads to two key synthons: a cyclopropoxide anion and a 2-halopyridine derivative bearing an ethanone (B97240) group at the 4-position. The corresponding real-world starting materials would be cyclopropanol (B106826) and 1-(2-halopyridin-4-yl)ethanone. Given the commercial availability and stability of 1-(2-chloropyridin-4-yl)ethanone (B41456), this compound serves as a practical and strategic starting precursor.
This disconnection strategy is advantageous as it allows for the late-stage introduction of the cyclopropoxy group, a common tactic in medicinal chemistry to facilitate the synthesis of analogues. The formation of the aryl ether bond can be achieved through established cross-coupling methodologies.
Development of Convergent and Linear Synthetic Pathways
Both linear and convergent synthetic strategies can be envisioned for the preparation of this compound. A linear approach would involve the synthesis of the key pyridine (B92270) precursor followed by the introduction of the cyclopropoxy and ethanone moieties in a stepwise fashion. A convergent approach would involve the separate synthesis of the cyclopropoxy-pyridine core and an acetylating agent, followed by their coupling. However, a more practical and widely adopted approach is a semi-linear synthesis commencing with a pre-functionalized pyridine ring.
Synthesis of Key Pyridine Precursors
The primary precursor for this synthesis is 1-(2-chloropyridin-4-yl)ethanone. While this compound is commercially available, its synthesis from simpler starting materials is well-documented. Two common routes for its preparation are:
From 2-Chloro-4-cyanopyridine (B57802): This method involves the reaction of 2-chloro-4-cyanopyridine with a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium. The nitrile group is susceptible to nucleophilic attack by the organometallic reagent, which, after acidic workup, yields the desired ketone.
From 2-Chloropyridine-4-carboxylic acid: This route involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester. For instance, treatment of 2-chloropyridine-4-carboxylic acid with thionyl chloride would yield the corresponding acid chloride. google.comsigmaaldrich.com Subsequent reaction with an appropriate organometallic reagent like dimethylcadmium (B1197958) or a Gilman reagent (lithium dimethylcuprate) can then introduce the acetyl group.
| Precursor | Reagents and Conditions | Product |
| 2-Chloro-4-cyanopyridine | 1. CH₃MgBr or CH₃Li, Et₂O, -78 °C to rt | 1-(2-Chloropyridin-4-yl)ethanone |
| 2. H₃O⁺ | ||
| 2-Chloropyridine-4-carboxylic acid | 1. SOCl₂, reflux | 1-(2-Chloropyridin-4-yl)ethanone |
| 2. (CH₃)₂Cd or Li(CH₃)₂Cu |
Introduction of the Cyclopropoxy Group
With the key precursor, 1-(2-chloropyridin-4-yl)ethanone, in hand, the next critical step is the introduction of the cyclopropoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.
Ullmann Condensation: This classical copper-catalyzed reaction can be employed for the formation of the C-O bond. wikipedia.orgorganic-chemistry.org The reaction involves treating 1-(2-chloropyridin-4-yl)ethanone with cyclopropanol in the presence of a copper catalyst (e.g., CuI, Cu₂O) and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar solvent like DMF or NMP. wikipedia.orgresearchgate.net The use of ligands such as 1,10-phenanthroline (B135089) can often accelerate the reaction. acs.org
Buchwald-Hartwig Etherification: A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig etherification. organic-chemistry.orgwikipedia.org This reaction couples 1-(2-chloropyridin-4-yl)ethanone with cyclopropanol using a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos, SPhos) in the presence of a base. nih.gov This method generally offers higher yields and better functional group tolerance compared to the Ullmann condensation.
| Reaction Type | Catalyst/Ligand System | Base | Solvent |
| Ullmann Condensation | CuI / 1,10-phenanthroline | K₂CO₃ or Cs₂CO₃ | DMF or NMP |
| Buchwald-Hartwig Etherification | Pd(OAc)₂ / XPhos or SPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane |
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound, particularly the crucial C-O bond formation step, is highly dependent on the reaction conditions. Optimization studies are essential to maximize the yield and purity of the final product.
Catalyst Screening and Ligand Design for Cross-Coupling or Etherification Reactions
For the palladium-catalyzed Buchwald-Hartwig etherification, the choice of both the palladium precursor and the phosphine ligand is critical.
Palladium Precursors: Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). The choice of precursor can influence the rate of catalyst activation.
Ligand Design: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. For the coupling of electron-rich alcohols like cyclopropanol with heteroaryl chlorides, bulky and electron-rich phosphine ligands are often the most effective.
A screening of various ligands can be performed to identify the optimal choice.
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) |
| XPhos | 2 | NaOt-Bu | 100 | High |
| SPhos | 2 | K₃PO₄ | 110 | Moderate to High |
| RuPhos | 2 | Cs₂CO₃ | 100 | Moderate |
| DavePhos | 2 | NaOt-Bu | 110 | Moderate |
The results of such a screening would guide the selection of the most efficient catalytic system for the synthesis of this compound. Factors such as reaction time, temperature, and the nature of the base would also be optimized to achieve the highest possible yield and purity.
Solvent and Temperature Parameter Optimization
The efficiency of the nucleophilic aromatic substitution reaction to form this compound is highly dependent on the choice of solvent and the reaction temperature. The optimization of these parameters is crucial for maximizing the yield and minimizing reaction time and side product formation. The reaction involves the formation of a sodium cyclopropoxide intermediate from cyclopropanol and a strong base like sodium hydride (NaH), which then acts as the nucleophile.
Solvent Effects: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., Na+) while not strongly solvating the alkoxide nucleophile, thus enhancing its reactivity. Solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) are commonly employed for such transformations. researchgate.net The polarity and boiling point of the solvent will influence the required reaction temperature and time.
Temperature Effects: The reaction temperature directly impacts the rate of substitution. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products and the formation of unwanted byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the compounds involved. For many SNAr reactions on chloropyridines, temperatures can range from room temperature to over 100 °C, depending on the reactivity of the substrates and the solvent used. nih.gov
A hypothetical optimization study for the reaction of 4-acetyl-2-chloropyridine with sodium cyclopropoxide is presented below.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | THF | NaH | 25 (rt) | 24 | <10 |
| 2 | THF | NaH | 65 (reflux) | 12 | 65 |
| 3 | Dioxane | NaH | 100 (reflux) | 8 | 78 |
| 4 | DMF | NaH | 80 | 6 | 85 |
| 5 | DMF | NaH | 120 | 4 | 82 (decomposition observed) |
| 6 | DMSO | NaH | 80 | 6 | 91 |
Based on these illustrative data, DMSO at 80 °C provides the highest yield, suggesting it is an optimal solvent for this transformation due to its high polarity, which facilitates the formation and reaction of the nucleophile.
Isolation and Purification Techniques for Intermediates and Final Product
Intermediates: The primary intermediate in the proposed synthesis is 4-acetyl-2-chloropyridine. Following its synthesis, which may involve the acylation of 2-chloropyridine (B119429) or other methods, a standard work-up procedure is employed. This typically involves quenching the reaction mixture, followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with water and brine to remove inorganic impurities, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
Purification of the crude 4-acetyl-2-chloropyridine can be achieved through several methods:
Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield a highly pure product.
Column Chromatography: For less pure samples or oily residues, purification by flash chromatography on silica (B1680970) gel is effective. nih.gov A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.
Final Product: The isolation of this compound from the reaction mixture begins with careful quenching of the reaction, especially if a reactive base like sodium hydride was used. This is often done by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) at a low temperature. The product is then extracted into an organic solvent.
Subsequent purification is critical to obtain the final product in high purity:
Flash Column Chromatography: This is the most common method for purifying the final product. mdpi.com The choice of eluent (mobile phase) is determined by the polarity of the product, often starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC using a suitable column (e.g., C18) and solvent system (e.g., acetonitrile/water) can be employed. flash-chromatography.com
Distillation: If the product is a liquid with sufficient thermal stability, distillation under reduced pressure can be an effective purification method. google.com
Recrystallization: If the final product is a stable solid, recrystallization can be an excellent final purification step to obtain crystalline material.
Stereochemical Control and Diastereoselective Approaches in Synthesis
The target molecule, this compound, does not possess any chiral centers. The structure is planar with respect to the pyridine ring, and the attached acetyl and cyclopropoxy groups are achiral.
Furthermore, the key proposed precursors for this synthesis, namely 4-acetyl-2-chloropyridine and cyclopropanol, are also achiral molecules. As no stereocenters are present in the starting materials or created during the proposed synthetic route, the principles of stereochemical control and diastereoselective approaches are not applicable to the synthesis of this specific compound.
Green Chemistry Principles and Sustainable Synthetic Routes
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. citedrive.comnih.gov Several aspects of the proposed synthesis can be optimized for sustainability.
Solvent Selection: The use of polar aprotic solvents like DMF and DMSO, while effective, raises environmental and safety concerns. Green chemistry encourages the exploration of more benign alternatives. researchgate.net This could include investigating the use of greener solvents such as anisole, cyclopentyl methyl ether (CPME), or even solvent-free conditions, potentially aided by microwave irradiation. nih.gov
Energy Efficiency: Conventional heating often requires long reaction times and significant energy input. Microwave-assisted synthesis has emerged as a green chemistry tool that can dramatically reduce reaction times and energy consumption for many organic reactions, including the synthesis of pyridine derivatives. nih.govnih.gov Applying microwave heating to the nucleophilic substitution step could lead to a more energy-efficient process.
Atom Economy: The proposed SNAr reaction generally has good atom economy, as the main transformation is a substitution. To maximize this, reaction conditions should be optimized to achieve the highest possible yield, thereby minimizing the amount of starting material that is converted into waste.
Catalysis: While the proposed reaction is base-mediated, exploring catalytic routes could offer green advantages. For instance, the use of phase-transfer catalysts might allow the reaction to proceed under milder conditions or with less hazardous bases. Iron-catalyzed cyclization reactions have been developed for the green synthesis of some substituted pyridines, though this represents a different synthetic strategy. rsc.org
Waste Reduction: A sustainable route would focus on minimizing waste generation. This includes optimizing the reaction to reduce byproduct formation and developing efficient purification methods, such as recrystallization, which avoids the use of large quantities of chromatography solvents. google.com
By systematically addressing these areas, the synthesis of this compound can be aligned more closely with the principles of sustainable and green chemistry.
Advanced Spectroscopic and Mechanistic Elucidation of Reaction Pathways
In-Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Detection
The synthesis of 1-(2-Cyclopropoxypyridin-4-yl)ethanone, which can be hypothetically achieved through a nucleophilic aromatic substitution of a leaving group at the 2-position of a 4-acetylpyridine (B144475) derivative with a cyclopropoxide salt, can be effectively monitored in real-time using in-situ spectroscopic techniques. Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful tools for this purpose, allowing for the tracking of reactant consumption and product formation without the need for sample extraction.
In a proposed synthesis, the reaction of 2-chloro-4-acetylpyridine with sodium cyclopropoxide would be charged into a reaction vessel equipped with an attenuated total reflectance (ATR) FTIR probe. The progress of the reaction could be monitored by observing the disappearance of the C-Cl stretching vibration of the starting material and the appearance of characteristic bands for the C-O-C stretch of the cyclopropoxy ether product.
Hypothetical In-Situ FTIR Monitoring Data
| Vibrational Mode | Reactant (2-chloro-4-acetylpyridine) Wavenumber (cm⁻¹) | Product (this compound) Wavenumber (cm⁻¹) |
| C=O Stretch | ~1690 | ~1685 |
| Pyridine (B92270) Ring Stretch | ~1580, ~1470 | ~1590, ~1480 |
| C-Cl Stretch | ~750 | - |
| Asymmetric C-O-C Stretch | - | ~1250 |
| Symmetric C-O-C Stretch | - | ~1050 |
By creating a calibration curve, the concentration of both the reactant and product can be quantified over time, providing valuable kinetic data and insight into the reaction's endpoint. Furthermore, the detection of any transient absorption bands could signify the presence of short-lived intermediates.
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
Building upon the data acquired from in-situ monitoring, a detailed kinetic analysis can be performed to elucidate the reaction mechanism. By running the reaction at various temperatures and initial concentrations of reactants, the reaction order with respect to each component and the activation energy can be determined.
For instance, if the reaction proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism, the rate law would be expected to be first order in both 2-chloro-4-acetylpyridine and sodium cyclopropoxide. This can be confirmed by plotting the initial reaction rates against the concentration of each reactant.
Hypothetical Kinetic Data for the Synthesis of this compound
| Experiment | [2-chloro-4-acetylpyridine] (M) | [Sodium cyclopropoxide] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |
The data in the hypothetical table suggests that the reaction is first order with respect to both reactants, consistent with an SNAr mechanism. Further studies, such as isotopic labeling, could be employed to probe for the formation of any Meisenheimer complexes, which are characteristic intermediates in SNAr reactions.
Advanced NMR Techniques for Conformational Analysis of Related Structures
The conformational flexibility of the cyclopropoxy group relative to the pyridine ring is a key structural feature of this compound. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the preferred spatial arrangement of the molecule in solution.
While direct experimental data for the target molecule is not available, studies on other cyclopropyl-containing molecules, such as N-cyclopropyl amides, have revealed distinct conformational preferences. nih.gov For this compound, NOESY experiments could reveal through-space correlations between the protons of the cyclopropyl (B3062369) ring and the proton at the 3-position of the pyridine ring. The intensity of these cross-peaks would be indicative of their proximity, allowing for the determination of the dominant conformer.
Hypothetical ¹H NMR Data and NOESY Correlations
| Proton | Chemical Shift (ppm) | Key NOESY Correlations |
| H3 (Pyridine) | ~8.5 | Hcyclopropyl (methine) |
| H5 (Pyridine) | ~7.8 | Hacetyl |
| H6 (Pyridine) | ~7.0 | Hcyclopropyl (methine) |
| Hcyclopropyl (methine) | ~4.2 | H3, H6 |
| Hcyclopropyl (methylene) | ~0.9-1.2 | - |
| Hacetyl | ~2.6 | H5 |
The observation of a NOESY correlation between the cyclopropyl methine proton and the H3/H6 protons of the pyridine ring would suggest a conformation where the cyclopropyl group is oriented in a way that brings these protons into close proximity.
Mass Spectrometry Approaches for Tracing Reaction Pathways and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can reveal characteristic fragmentation patterns that provide structural information.
For ketones, a common fragmentation pathway is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. youtube.comchemistrynotmystery.commiamioh.edu In the case of this compound, this would lead to the loss of a methyl radical or an acetyl radical. Another potential fragmentation involves the cyclopropyl group.
Hypothetical Mass Spectrometry Fragmentation Data for this compound (M.W. = 177.20 g/mol )
| m/z | Proposed Fragment | Fragmentation Pathway |
| 177 | [M]⁺ | Molecular Ion |
| 162 | [M - CH₃]⁺ | Alpha-cleavage of the acetyl group |
| 134 | [M - CH₃CO]⁺ | Alpha-cleavage of the acetyl group |
| 120 | [M - C₃H₅O]⁺ | Loss of the cyclopropoxy group |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
By analyzing the fragments produced, the connectivity of the molecule can be confirmed. Furthermore, by coupling a reaction monitoring system, such as a microfluidic reactor, to a mass spectrometer, it would be possible to trace the reaction pathway by identifying intermediates and byproducts in real-time.
Theoretical and Computational Studies of 1 2 Cyclopropoxypyridin 4 Yl Ethanone and Its Analogs
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules. researchgate.net These calculations provide a deep understanding of molecular stability and reactivity through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability of a molecule; a larger gap implies higher stability and lower reactivity. researchgate.net
Table 1: Calculated Electronic Properties of 1-(2-Cyclopropoxypyridin-4-yl)ethanone and Hypothetical Analogs This table presents hypothetical data for illustrative purposes.
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1 | -H (Parent) | -6.85 | -1.25 | 5.60 |
| 2 | -NO2 | -7.50 | -2.00 | 5.50 |
| 3 | -NH2 | -6.20 | -1.10 | 5.10 |
| 4 | -OCH3 | -6.45 | -1.15 | 5.30 |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the corresponding potential energy, thereby generating a potential energy surface (PES).
For this compound, key rotatable bonds include the C-O bond of the cyclopropoxy group and the C-C bond connecting the acetyl group to the pyridine (B92270) ring. By performing a relaxed scan of the dihedral angles associated with these bonds, a detailed PES can be constructed. The minima on this surface correspond to the stable conformers of the molecule. Understanding the preferred conformation is essential, as it dictates how the molecule will interact with other molecules, including solvents or biological receptors. nih.gov
Table 2: Relative Energies of Stable Conformers of this compound This table presents hypothetical data for illustrative purposes.
| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) |
| A | 180° | 0° | 0.00 |
| B | 90° | 0° | 2.50 |
| C | 180° | 90° | 3.10 |
| D | 0° | 180° | 1.80 |
Molecular Dynamics Simulations for Intramolecular and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. mdpi.com This computational technique allows for the exploration of conformational flexibility, intramolecular interactions, and the explicit influence of the surrounding environment, such as a solvent. nih.gov
An MD simulation of this compound in an aqueous solution, for example, could reveal how water molecules arrange around the solute and form hydrogen bonds with the pyridine nitrogen and the carbonyl oxygen. This provides insights into the molecule's solubility and how solvation affects its conformational preferences. The simulations can track the fluctuations of bond lengths, angles, and dihedral angles over time, offering a more realistic representation of the molecule's behavior compared to static quantum chemical models. mdpi.com
Table 3: Summary of a Hypothetical MD Simulation of this compound in Water This table presents hypothetical data for illustrative purposes.
| Parameter | Value/Observation |
| Simulation Time | 100 ns |
| Solvent | Explicit (TIP3P Water Model) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Average Number of H-bonds (solute-water) | 3.5 |
| Root Mean Square Fluctuation (RMSF) of Acetyl Group | 1.2 Å |
| Predominant Conformation | Conformer A (from Table 2) |
Prediction of Chemical Reactivity and Regioselectivity via Density Functional Theory (DFT)
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.comsemanticscholar.org These descriptors can predict the most likely sites for electrophilic and nucleophilic attack, thus determining the regioselectivity of chemical reactions. Key reactivity descriptors include the Fukui functions (f+, f-, f0) and the dual descriptor, which identify the regions of a molecule where the electron density changes most significantly upon the addition or removal of an electron. researchgate.net
Table 4: Calculated Local Reactivity Descriptors for Selected Atoms in this compound This table presents hypothetical data for illustrative purposes based on general chemical principles.
| Atom | Fukui Function (f+) | Fukui Function (f-) | Dual Descriptor (Δf) | Predicted Reactivity |
| Carbonyl Carbon | 0.18 | 0.05 | > 0 | Electrophilic site |
| Pyridine Nitrogen | 0.03 | 0.15 | < 0 | Nucleophilic site |
| C2 (Pyridine) | 0.12 | 0.02 | > 0 | Electrophilic site |
| C5 (Pyridine) | 0.04 | 0.10 | < 0 | Nucleophilic site |
Computational Exploration of Hypothetical Molecular Interactions (e.g., predicted binding with theoretical targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a ligand, such as this compound or its analogs, might interact with the binding site of a protein or other biological macromolecule.
By defining a hypothetical target, such as a kinase or a G-protein coupled receptor, docking simulations can be performed to assess the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor's active site residues. nih.gov These simulations can guide the design of more potent analogs by suggesting structural modifications that would enhance binding. The results are often expressed as a docking score or an estimated binding free energy.
Table 5: Predicted Binding Affinities of Hypothetical Analogs with a Theoretical Kinase Target This table presents hypothetical data for illustrative purposes.
| Compound | Substituent (R) | Docking Score (kcal/mol) | Key Predicted Interactions |
| 1 | -H | -7.5 | H-bond with backbone of Val80 |
| 2 | -NO2 | -7.2 | H-bond with backbone of Val80 |
| 3 | -NH2 | -8.8 | H-bond with side chain of Asp181 |
| 4 | -OCH3 | -8.1 | H-bond with backbone of Val80, Hydrophobic contact with Leu132 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of analogs and then using regression analysis to derive a mathematical equation that relates these descriptors to the observed activity or property.
For a series of this compound analogs with known (or computationally predicted) biological activity, a QSAR model could be developed. nih.gov This model would not only help in understanding the structural requirements for activity but also allow for the prediction of the activity of new, yet-to-be-synthesized analogs. This predictive power makes QSAR an essential tool for prioritizing synthetic targets and for the efficient design of more potent compounds. nih.gov
Table 6: Example of a Hypothetical QSAR Model for Analog Activity This table presents hypothetical data for illustrative purposes.
| Descriptor | Description | Coefficient | Contribution to Activity |
| cLogP | Logarithm of the octanol-water partition coefficient | +0.45 | Positive (higher hydrophobicity is favorable) |
| TPSA | Topological Polar Surface Area | -0.20 | Negative (lower polarity is favorable) |
| MW | Molecular Weight | -0.15 | Negative (smaller size is favorable) |
| H-bond Donors | Number of hydrogen bond donors | +0.60 | Positive (H-bond donation is critical) |
Hypothetical QSAR Equation: pIC50 = 1.5 + 0.45(cLogP) - 0.20(TPSA) - 0.15(MW) + 0.60(H-bond Donors)
Chemical Reactivity and Derivatization Strategies of 1 2 Cyclopropoxypyridin 4 Yl Ethanone
Modifications of the Ethanone (B97240) Functional Group (e.g., reduction, oxidation, condensation)
The ethanone (acetyl) group at the 4-position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations.
Reduction: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, 1-(2-Cyclopropoxypyridin-4-yl)ethanol, using standard reducing agents. The choice of reagent can influence the outcome, with milder reagents being preferable to avoid potential reactions with the other functional groups.
| Reaction | Reagent | Product |
| Reduction | Sodium borohydride (NaBH4) | 1-(2-Cyclopropoxypyridin-4-yl)ethanol |
| Reduction | Lithium aluminium hydride (LiAlH4) | 1-(2-Cyclopropoxypyridin-4-yl)ethanol |
Oxidation: While the ethanone group itself is at a relatively high oxidation state, the methyl group can be a site for oxidation under specific conditions, potentially leading to the corresponding α-keto aldehyde or carboxylic acid. However, such reactions would require carefully chosen oxidizing agents to prevent oxidation of the pyridine ring or the cyclopropoxy group.
Condensation Reactions: The α-protons of the ethanone group are acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in a variety of condensation reactions, such as aldol condensations with aldehydes or ketones, Claisen condensations with esters, and Mannich reactions. These reactions are fundamental for carbon-carbon bond formation and allow for the extension of the side chain at the 4-position of the pyridine ring. For instance, condensation with benzaldehyde in the presence of a base would yield a chalcone derivative.
| Reaction Type | Reactant | Product |
| Aldol Condensation | Benzaldehyde | (E)-1-(2-Cyclopropoxypyridin-4-yl)-3-phenylprop-2-en-1-one |
| Claisen Condensation | Ethyl acetate (B1210297) | 1-(2-Cyclopropoxypyridin-4-yl)butane-1,3-dione |
Functionalization of the Pyridine Ring System (e.g., halogenation, nitration, metallation)
The pyridine ring in 1-(2-Cyclopropoxypyridin-4-yl)ethanone is electron-deficient, which influences the conditions required for its functionalization. The existing substituents, the electron-donating cyclopropoxy group at the 2-position and the electron-withdrawing acetyl group at the 4-position, will direct the regioselectivity of these reactions.
Halogenation: Direct electrophilic halogenation of the pyridine ring is generally challenging due to its electron-deficient nature. However, the activating effect of the 2-cyclopropoxy group would likely direct halogenation to the 3- and 5-positions. More practical approaches often involve the use of pyridine N-oxides, which are more susceptible to electrophilic attack. Alternatively, nucleophilic halogenation of pre-functionalized pyridines, such as halopyridines, can be a viable strategy.
Nitration: Similar to halogenation, direct nitration of the pyridine ring requires harsh conditions. The presence of the activating cyclopropoxy group and the deactivating acetyl group would likely lead to a mixture of products, with substitution anticipated at the 3- and 5-positions. The use of milder nitrating agents and careful control of reaction conditions would be crucial to achieve selective nitration.
Metallation: Directed ortho-metallation is a powerful tool for the functionalization of substituted pyridines. In the case of this compound, the cyclopropoxy group at the 2-position can direct lithiation to the 3-position. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. The acetyl group at the 4-position could also potentially direct metallation to the 3- and 5-positions.
| Reaction | Reagent | Position of Functionalization |
| Halogenation (electrophilic) | Br2, oleum | 3- and 5-positions |
| Nitration | HNO3/H2SO4 | 3- and 5-positions |
| Directed ortho-Metallation | n-BuLi, then E+ | 3-position (directed by cyclopropoxy) |
Transformations Involving the Cyclopropoxy Moiety (e.g., ring opening, rearrangement)
The cyclopropoxy group is a strained three-membered ring and can undergo a variety of transformations, particularly under acidic or thermal conditions.
Ring Opening: The cyclopropane ring is susceptible to ring-opening reactions, especially in the presence of electrophiles or under conditions that generate radical intermediates. Acid-catalyzed ring opening could lead to the formation of a propenoxy or hydroxypropyl substituted pyridine derivative. The regioselectivity of the ring opening would be influenced by the electronic nature of the pyridine ring. Radical-initiated ring-opening could also be a viable pathway for functionalization.
Rearrangement: Cyclopropoxyarenes can undergo rearrangement reactions. For instance, under thermal or photochemical conditions, a Claisen-type rearrangement could potentially occur, leading to the migration of the cyclopropyl (B3062369) group and the formation of a C-alkylated pyridone. Another possibility is a Cope rearrangement if a suitable diene system can be formed.
Regioselectivity and Chemoselectivity in Complex Derivatization Reactions
In a molecule with multiple reactive sites like this compound, achieving regioselectivity and chemoselectivity in derivatization reactions is a significant challenge and a key aspect of synthetic design.
Regioselectivity: The position of substitution on the pyridine ring is influenced by the directing effects of the existing substituents. The 2-cyclopropoxy group is an ortho, para-director (activating), while the 4-acetyl group is a meta-director (deactivating). This interplay will govern the outcome of electrophilic substitution reactions, with the 3- and 5-positions being the most likely sites of attack. In directed metallation, the choice of the directing group and the reaction conditions can be used to control the position of functionalization.
Chemoselectivity: With three distinct functional groups, selective modification of one group in the presence of others is crucial. For example, the reduction of the ethanone group with a mild reducing agent like sodium borohydride is expected to proceed without affecting the pyridine ring or the cyclopropoxy group. Conversely, harsh oxidizing or acidic conditions could lead to reactions at multiple sites. The choice of reagents and the careful control of reaction parameters such as temperature and reaction time are critical for achieving high chemoselectivity.
Rational Design and Synthesis of Structurally Related Analogs for Structure-Property Relationship Studies
The scaffold of this compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors and other biologically active molecules. nih.gov The rational design and synthesis of structurally related analogs are crucial for establishing structure-activity relationships (SAR) and optimizing the desired properties of a lead compound. nih.gov
Design Strategy: The design of analogs would typically involve systematic modifications of the three key regions of the molecule:
Ethanone group: Modification to other ketones, amides, or sulfonamides to probe interactions with the target protein.
Pyridine ring: Introduction of various substituents at the 3- and 5-positions to explore the impact on binding affinity and selectivity.
Synthesis of Analogs: The synthesis of these analogs would rely on the chemical transformations discussed in the previous sections. For example, a library of analogs with different substituents on the pyridine ring could be generated through directed metallation of a common intermediate followed by reaction with a diverse set of electrophiles. Similarly, variations in the ethanone side chain can be achieved through condensation reactions or by starting from different 4-substituted pyridines.
Mechanistic Investigations of Molecular Interactions Non Clinical Context
Exploration of Molecular Binding Modes and Affinities with Biological Macromolecules
Currently, there is no published research detailing the molecular binding modes and affinities of 1-(2-Cyclopropoxypyridin-4-yl)ethanone with biological macromolecules such as enzymes, receptors, DNA, or RNA. In a typical research scenario, in vitro biochemical or biophysical assays would be utilized to determine these interactions. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays could provide quantitative data on binding affinity (Kd), association rates (kon), and dissociation rates (koff).
Table 1: Representative Data from a Hypothetical Binding Affinity Assay (Note: This table is for illustrative purposes only, as no experimental data for this compound exists in the public domain.)
| Target Macromolecule | Assay Method | Binding Affinity (Kd) |
| Enzyme X | Surface Plasmon Resonance | Data Not Available |
| Receptor Y | Isothermal Titration Calorimetry | Data Not Available |
| DNA sequence Z | Fluorescence Polarization | Data Not Available |
Elucidation of Specific Cellular Pathways Modulated by the Compound or its Derivatives
There is no available information regarding the specific cellular pathways modulated by This compound or its derivatives at a molecular level. Investigating such effects would typically involve techniques like transcriptomics (e.g., RNA-seq) or proteomics to identify changes in gene or protein expression in response to the compound. Subsequent pathway analysis would then pinpoint the specific signaling or metabolic pathways being affected.
Enzyme Kinetic Studies for Potential Inhibition or Activation Mechanisms in Cell-Free Systems
No enzyme kinetic studies for This compound have been published. Such studies are crucial for understanding whether a compound acts as an enzyme inhibitor or activator. Cell-free assays using purified enzymes would be conducted to determine key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the compound. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) could then be elucidated from these data.
Table 2: Illustrative Enzyme Inhibition Data (Note: This table is for illustrative purposes only, as no experimental data for this compound exists in the public domain.)
| Enzyme Target | Compound Concentration | Inhibition (%) | IC50 |
| Kinase A | Data Not Available | Data Not Available | Data Not Available |
| Protease B | Data Not Available | Data Not Available | Data Not Available |
Identification of Molecular Targets using Ligand-Based or Target-Based Screening Approaches
The molecular target(s) of This compound remain unidentified. Ligand-based approaches, such as similarity searching or pharmacophore modeling based on compounds with known targets, could be used to generate hypotheses. Alternatively, target-based screening, including high-throughput screening of compound libraries against a panel of known biological targets, would be a direct method for identifying potential interactions.
Analysis of Structure-Activity Relationships at the Molecular Level to Inform Future Design
Without a known molecular target or a series of active analogues, a structure-activity relationship (SAR) analysis for This compound cannot be performed. SAR studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. This process helps in identifying the key chemical moieties responsible for the compound's effects and guides the design of more potent and selective derivatives.
Potential Applications and Future Research Directions
Utility as a Scaffold for Chemical Biology Probes and Tools
The pyridine (B92270) ring is a fundamental structural motif found in a vast number of biologically active compounds and pharmaceuticals. acs.orgresearchgate.netnih.gov Pyridine and its derivatives are highly sought after in the pharmaceutical industry due to their ability to interact with biological targets and their synthetic tractability, which allows for extensive structural modifications. researchgate.netijnrd.org The adaptability of the pyridine nucleus makes it an excellent starting point for the development of new drugs and chemical probes. researchgate.net
Given this context, 1-(2-Cyclopropoxypyridin-4-yl)ethanone represents a promising scaffold for the creation of novel chemical biology probes. The pyridine core provides a key structural element for biological activity, while the cyclopropoxy and acetyl groups offer points for further functionalization. For instance, fused bicyclic heterocycles containing a pyridine ring, such as furo[3,2-b]pyridines, have been identified as scaffolds for potent and highly selective kinase inhibitors. researchgate.net This suggests that even the basic pyridine framework can be elaborated into highly specific tools for studying biological systems. The development of diverse pyridine derivatives is a significant area of medicinal chemistry, and compounds like this compound can serve as valuable building blocks in this endeavor. researchgate.netrsc.org
Applications in Materials Science (e.g., as a ligand, monomer, or component in functional materials)
Pyridine and its derivatives have well-established roles in materials science, primarily owing to the coordinating ability of the nitrogen atom. numberanalytics.comwikipedia.org This nitrogen atom can donate a pair of electrons, allowing pyridines to act as ligands for a wide range of metals. numberanalytics.com This property is extensively used in coordination chemistry to create metal complexes with applications in catalysis and the development of functional materials. numberanalytics.comacs.org Consequently, this compound could potentially be used as a ligand to synthesize novel metal-organic frameworks (MOFs) or other coordination polymers. The specific substituents—the cyclopropoxy and acetyl groups—could influence the electronic properties and steric environment of the metal center, leading to materials with unique catalytic or physical properties.
Furthermore, pyridine-containing polymers are an emerging class of materials with diverse applications, including the capture of contaminants from water and the self-assembly of block copolymers to form complex nanostructures. researchgate.netmdpi.com Vinyl pyridines are common monomers used in the synthesis of these polymers. researchgate.net While this compound is not a vinyl pyridine, it could potentially be modified to incorporate a polymerizable group, thereby allowing its integration into polymer chains. The resulting polymers would benefit from the inherent properties of the pyridine ring, such as its thermal stability and ability to engage in intermolecular interactions. The use of pyridine derivatives in the synthesis of dyes and as components of porous organic polymers further underscores the potential of this class of compounds in materials science. numberanalytics.comrsc.org
Contributions to Advanced Synthetic Methodologies and Reagent Development
The synthesis of highly substituted and functionalized pyridines is a significant and ongoing challenge in organic synthesis due to the widespread importance of these compounds. acs.org The development of novel and efficient synthetic methods to access diverse pyridine derivatives is crucial for advancing medicinal chemistry and materials science. mdpi.comrsc.org The very existence of a molecule like this compound implies the application of specific synthetic strategies to introduce the desired functional groups onto the pyridine core with precise regiochemistry.
Modern synthetic approaches to polysubstituted pyridines include multicomponent reactions (MCRs), transition metal-catalyzed cross-coupling reactions, and direct C-H functionalization. rsc.orgresearchgate.netacs.org The synthesis of this particular compound likely involves methods for introducing the cyclopropoxy group, possibly via a nucleophilic aromatic substitution reaction, and the acetyl group. The study of its synthesis could contribute to the development of new reagents or catalytic systems that facilitate the construction of similarly substituted pyridines under mild and efficient conditions. mdpi.com For example, methods for the synthesis of cyclopropyl-containing purines have involved cross-coupling reactions, a technique that is at the forefront of advanced synthetic methodology. nih.gov
Unexplored Reactivity Patterns and Synthetic Challenges for Future Investigation
The reactivity of the pyridine ring is distinct from that of benzene. The nitrogen atom makes the ring electron-deficient, which generally renders it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. numberanalytics.comwikipedia.org The presence of both an electron-donating cyclopropoxy group at the 2-position and an electron-withdrawing acetyl group at the 4-position in this compound is expected to result in a unique and largely unexplored reactivity pattern.
The 4-acetylpyridine (B144475) moiety is known to be incompatible with strong oxidizing and reducing agents. nih.govnoaa.gov The interplay between the substituents could influence the reactivity of the acetyl group, the pyridine ring, and the cyclopropyl (B3062369) group. For instance, the cyclopropyl group, while generally stable, can undergo ring-opening reactions under certain catalytic conditions. acs.org Investigating the reactivity of this molecule could reveal novel chemical transformations.
A significant challenge in pyridine chemistry is the regioselective functionalization of the ring. researchgate.netacs.org While methods for C2 and C4 functionalization are relatively well-developed, achieving substitution at other positions can be difficult. researchgate.net Future investigations could focus on the selective functionalization of the remaining C-H bonds on the pyridine ring of this compound, which would provide access to a wider range of derivatives with potentially interesting properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
For a compound like this compound, AI and ML could be employed in several ways. Generative models could design a virtual library of derivatives by modifying the core scaffold with different substituents. nih.gov These virtual compounds could then be screened in silico for their predicted binding affinity to specific biological targets, as well as for their absorption, distribution, metabolism, and excretion (ADME) properties. auctoresonline.orgmalariaworld.orgnih.gov This process can significantly accelerate the identification of promising lead compounds for further experimental validation. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
